molecular formula C4H3ClN4O2 B14592287 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride CAS No. 61603-14-3

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride

Cat. No.: B14592287
CAS No.: 61603-14-3
M. Wt: 174.54 g/mol
InChI Key: YQDMFOYNUXKDHQ-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The structure of this compound includes a diazonium group attached to a pyrimidine ring, which is further substituted with two oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride typically involves the diazotization of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and the concentration of reactants to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted pyrimidines.

    Coupling Reactions: The diazonium compound can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically require the presence of a nucleophile and are often carried out in aqueous or alcoholic solutions.

    Coupling Reactions: These reactions are usually performed in alkaline conditions to facilitate the coupling process.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products

    Substitution Reactions: Substituted pyrimidines.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Amines.

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is exploited in the synthesis of azo compounds, where the diazonium group couples with aromatic compounds to form stable azo linkages.

Comparison with Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride can be compared with other diazonium salts and pyrimidine derivatives:

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a diazonium group, which makes it useful in different types of chemical reactions, particularly in the formation of sulfonamides.

    1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has additional methyl groups, which can influence its reactivity and applications.

    5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl): This compound has a different substitution pattern on the pyrimidine ring, which can affect its chemical properties and uses.

Properties

CAS No.

61603-14-3

Molecular Formula

C4H3ClN4O2

Molecular Weight

174.54 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-diazonium;chloride

InChI

InChI=1S/C4H2N4O2.ClH/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H

InChI Key

YQDMFOYNUXKDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+]#N.[Cl-]

Origin of Product

United States

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